Cloniprazepam

Forensic toxicology Drug metabolism LC-QTOF-MS

Cloniprazepam (CAS 1998158-84-1) is a synthetic 1,4-benzodiazepine derivative and a designer benzodiazepine classified as a new psychoactive substance (NPS). Structurally, it is 5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, with a molecular formula of C19H16ClN3O3 and a molecular weight of 369.8 g/mol.

Molecular Formula C19H16ClN3O3
Molecular Weight 369.8 g/mol
CAS No. 1998158-84-1
Cat. No. B2868347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloniprazepam
CAS1998158-84-1
Molecular FormulaC19H16ClN3O3
Molecular Weight369.8 g/mol
Structural Identifiers
SMILESC1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl
InChIInChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2
InChIKeyCCSYKGYLSFXNTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Cloniprazepam (CAS 1998158-84-1): Benzodiazepine Prodrug and Analytical Reference Standard


Cloniprazepam (CAS 1998158-84-1) is a synthetic 1,4-benzodiazepine derivative and a designer benzodiazepine classified as a new psychoactive substance (NPS) [1]. Structurally, it is 5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, with a molecular formula of C19H16ClN3O3 and a molecular weight of 369.8 g/mol [2]. The compound functions as a prodrug of clonazepam, undergoing N-dealkylation to remove the cyclopropylmethyl group and generate the active prescription benzodiazepine metabolite [3]. Cloniprazepam has never undergone clinical trials and is not approved for medicinal use in any jurisdiction [4]. It is primarily utilized as an analytical reference standard for forensic toxicology and research applications [5].

Cloniprazepam: Why Class-Level Benzodiazepine Substitution Is Scientifically Inappropriate


Cloniprazepam cannot be interchanged with other benzodiazepines due to its distinct prodrug metabolic pathway and unique analytical profile. Unlike direct-acting benzodiazepines such as clonazepam or prazepam, cloniprazepam requires N-dealkylation via human liver microsomes to generate clonazepam as its major active metabolite, with nine total in vitro metabolites identified [1]. This prodrug nature creates a fundamentally different pharmacokinetic profile that prevents simple substitution in analytical or research contexts. Furthermore, the cyclopropylmethyl substituent confers a distinct mass spectrometric signature that is essential for forensic differentiation from clonazepam ingestion [2]. Substitution with a generic benzodiazepine reference standard would invalidate forensic detection workflows and compromise the integrity of analytical results [3].

Cloniprazepam: Quantitative Differentiation Evidence for Scientific Procurement


Metabolic Fate: Prodrug Conversion to Clonazepam via N-Dealkylation

Cloniprazepam demonstrates a distinct prodrug metabolic pathway that quantitatively differentiates it from direct-acting benzodiazepines. In vitro incubation with pooled human liver microsomes followed by LC-QTOF-MS analysis identified clonazepam as the major metabolite of cloniprazepam [1]. A total of nine metabolites were identified: eight Phase I metabolites and one Phase II metabolite, with five being specific to cloniprazepam and not shared with other benzodiazepines [2]. The primary metabolic step is N-dealkylation to remove the cyclopropylmethyl group, a pathway absent in comparator compounds such as clonazepam itself, which undergoes primarily nitro-reduction rather than N-dealkylation [3].

Forensic toxicology Drug metabolism LC-QTOF-MS

Analytical Method Performance: LC-MS/MS Quantification Accuracy in Plasma

Cloniprazepam demonstrates quantifiable analytical performance in plasma that differs from comparator designer benzodiazepines. In a validated LC-MS/MS method quantifying 54 benzodiazepines and Z-drugs in plasma, cloniprazepam exhibited between-day accuracy of 116% at QC LLOQ (lower limit of quantitation), 110% at QC low, 109% at QC mid, and 106% at QC high, with corresponding precision (CV) of 2%, 9%, 10%, and 4% [1]. For comparison, the closely related designer benzodiazepine clonazolam showed between-day accuracy of 112%, 102%, 94%, and 103% across the same QC levels, with precision of 4%, 13%, 8%, and 7% [2].

Bioanalytical chemistry Forensic toxicology LC-MS/MS

Metabolite Specificity: Five Cloniprazepam-Specific Biomarkers for Forensic Detection

Cloniprazepam generates a distinct set of specific metabolites that are not produced by clonazepam or other prescription benzodiazepines. Among the nine total in vitro metabolites identified, five were determined to be specific for cloniprazepam and not shared with clonazepam metabolism [1]. These specific metabolites include hydroxy-cloniprazepam, dihydroxy-cloniprazepam, 3-keto-cloniprazepam, 7-amino-cloniprazepam, and glucuronidated hydroxy-cloniprazepam [2]. In contrast, clonazepam metabolism yields 7-aminoclonazepam and hydroxy-clonazepam, but does not produce the cyclopropylmethyl-bearing cloniprazepam-specific metabolites [3].

Forensic toxicology Biomarker discovery LC-QTOF-MS

Legal and Regulatory Status: Controlled Substance Classification Differentiation

Cloniprazepam occupies a distinct legal status compared to its primary metabolite clonazepam. Cloniprazepam is classified as a Schedule IV controlled substance in Canada, is subject to the German NpSG (Neue-psychoaktive-Stoffe-Gesetz) restricting use to industrial and scientific purposes only, and falls under the UK Psychoactive Substances Act 2016 [1]. In contrast, clonazepam is a Schedule IV controlled substance under the US Controlled Substances Act with established prescription status. This regulatory differentiation has direct implications for procurement, handling, and documentation requirements in laboratory settings [2].

Regulatory compliance Controlled substances Forensic procurement

Cloniprazepam: Validated Application Scenarios for Scientific Procurement


Forensic Toxicology: Differentiation of Designer Benzodiazepine Ingestion from Prescription Clonazepam Use

Forensic toxicology laboratories require cloniprazepam as an analytical reference standard to definitively distinguish between ingestion of the designer benzodiazepine cloniprazepam and legitimate prescription use of clonazepam. The five cloniprazepam-specific metabolites identified via in vitro human liver microsome studies (hydroxy-cloniprazepam, dihydroxy-cloniprazepam, 3-keto-cloniprazepam, 7-amino-cloniprazepam, and glucuronidated hydroxy-cloniprazepam) serve as definitive biomarkers that are not produced from clonazepam metabolism [1]. Without cloniprazepam reference material, laboratories risk misattributing cloniprazepam consumption as clonazepam use, a critical error in forensic casework and clinical toxicology [2].

Bioanalytical Method Development: LC-MS/MS Assay Validation for Novel Psychoactive Substance Detection

Bioanalytical laboratories developing multi-analyte LC-MS/MS methods for designer benzodiazepine detection require cloniprazepam as a calibrator and quality control material. The validated between-day accuracy and precision parameters for cloniprazepam in plasma (QC LLOQ accuracy 116%, CV 2%; QC high accuracy 106%, CV 4%) provide method developers with established performance benchmarks for assay validation [1]. These validated parameters enable laboratories to confidently incorporate cloniprazepam into expanded toxicology panels, ensuring reliable quantification in accordance with regulatory guidance for bioanalytical method validation [2].

Metabolism Research: In Vitro Prodrug Conversion Studies Using Human Liver Microsomes

Pharmacology and toxicology research groups investigating prodrug activation mechanisms utilize cloniprazepam as a model compound for studying N-dealkylation-mediated prodrug conversion. The compound's well-characterized metabolic pathway—primary N-dealkylation to clonazepam, plus hydroxylation and nitro-reduction yielding nine total in vitro metabolites—provides a defined system for investigating cytochrome P450-mediated prodrug activation [1]. The established in vitro metabolism protocol using pooled human liver microsomes and LC-QTOF-MS analysis offers researchers a validated experimental framework for comparative prodrug studies [2].

Regulatory and Compliance Documentation: Controlled Substance Procurement for Research Use

Institutions procuring cloniprazepam for research purposes must maintain documentation demonstrating compliance with its Schedule IV (Canada) and NpSG (Germany) classification as a substance restricted to industrial and scientific use [1]. Procurement workflows for cloniprazepam differ fundamentally from those for prescription benzodiazepines such as clonazepam, requiring specific licensing, import permits, and end-use declarations [2]. The compound's listing in the French Arrêté du 3 mai 2018 as a psychotropic substance further necessitates jurisdiction-specific compliance documentation for European research institutions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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